molecular formula C14H17FN2O B14799798 2-(4-fluorophenyl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one

2-(4-fluorophenyl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one

Cat. No.: B14799798
M. Wt: 248.30 g/mol
InChI Key: QUGNXPVATBKXRP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with cyclohexanone in the presence of a suitable catalyst to form the intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.

Scientific Research Applications

2-(4-fluorophenyl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one
  • 2-(4-bromophenyl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one
  • 2-(4-methylphenyl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for medicinal chemistry and drug development.

Properties

Molecular Formula

C14H17FN2O

Molecular Weight

248.30 g/mol

IUPAC Name

2-(4-fluorophenyl)-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-one

InChI

InChI=1S/C14H17FN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h5-8,11-13,16H,1-4H2,(H,17,18)

InChI Key

QUGNXPVATBKXRP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)NC(N2)C3=CC=C(C=C3)F

Origin of Product

United States

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